Demethoxyviridiol
Overview
Description
Demethoxyviridiol is a mycotoxin that was originally isolated from N. hinnuleum . It is a special group of fungal-derived, highly oxygenated steroids that are characterized by an extra furan ring . It is known to induce lethality in day-old cockerels and is also an inhibitor of phosphatidylinositol 3-kinase (PI3K) .
Synthesis Analysis
The biosynthetic pathway for demethoxyviridin, which is closely related to demethoxyviridiol, has been identified . This pathway consists of 19 genes, including six cytochrome P450 monooxygenase genes . The pregnane side-chain cleavage in this pathway requires three enzymes: a flavin-dependent Baeyer-Villiger monooxygenase, an esterase, and a dehydrogenase .Molecular Structure Analysis
The molecular formula of demethoxyviridiol is C19H16O5 . The structure consists of a β-sandwich subdomain followed by α-helical segments . The peptide is bound in an extended conformation through a channel defined by loops from the β sandwich .Chemical Reactions Analysis
The biosynthetic pathway for demethoxyviridiol involves several chemical reactions, including the action of cytochrome P450 monooxygenase enzymes . The pregnane side-chain cleavage in this pathway is notable because it requires three enzymes, in contrast to the single cytochrome P450-mediated process in mammalian cells .Physical And Chemical Properties Analysis
Demethoxyviridiol is a solid substance that is soluble in DMF, DMSO, and ethanol . Its molecular weight is 324.3 .Scientific Research Applications
Inhibition of Phospholipase A2 and PI 3-Kinase Activity
Demethoxyviridiol (DMV) has been found to inhibit stimulated phospholipase A2 activity in Swiss 3T3 cells. It also inhibits phosphatidylinositol 3-kinase (PI 3-kinase) activity, although not as selectively as initially assumed. This inhibition is important for understanding cell signaling pathways and the role of these enzymes in various cellular processes (Cross et al., 1995).
Antimicrobial Properties
A study explored the in vitro antibacterial and antifungal activities of demethoxyviridin and its synthetic analogues. Demethoxyviridin showed moderate antibacterial activity against several strains and potent antifungal activity, which is significant for developing new antimicrobial agents (İ. Kıran et al., 2005).
Protective Effects in Liver
Research has indicated that demethoxyviridin and its derivative, 1-alpha-hydroxy-DMV, may have protective effects on the livers of male rats treated with diethylnitrosamine (DEN) and 2-acetylaminflourene (2-AAF). This suggests potential therapeutic applications in liver protection and toxicity mitigation (M. Cengiz Ustuner et al., 2008).
Inhibition of Ribosomal Protein S6 Kinase
Demethoxyviridin inhibits the activation of ribosomal protein S6 kinase in fibroblasts. This selective blockage is important for understanding the role of S6 kinase in cell growth and protein synthesis (C. Petritsch et al., 1995).
Furanosteroid Research
Demethoxyviridin is a furanosteroid isolated from the fungus Hymenoscyphus pseudoalbidus. This discovery contributes to the understanding of the chemistry and biological activities of furanosteroids (Pierre F Andersson et al., 2013).
Antioxidant Properties
The antioxidant properties of demethyldiisoeugenol, a compound related to demethoxyviridin, were studied in human red blood cells. This research has implications for understanding the oxidative stress response and potential antioxidant therapies (F. Ko et al., 1997).
Biosynthetic Pathway of Demethoxyviridin
Identification and Elucidation of the Biosynthetic Pathway
The biosynthetic pathway for demethoxyviridin, a furanosteroid, has been identified and elucidated. A gene cluster consisting of 19 genes, including six cytochrome P450 monooxygenase genes, was found to be responsible for the biosynthesis of demethoxyviridin in fungi. This pathway involves the use of three enzymes for the pregnane side-chain cleavage, highlighting a unique process compared to the single cytochrome P450-mediated process in mammalian cells. The pathway's discovery is vital for understanding the synthesis of these compounds and their role in inhibiting phosphatidylinositol 3-kinase, an enzyme contributing to tumor progression (Wang et al., 2018).
Insights into Structural Analogs and Precursor Peptides
Research on nodulisporisteriods, structurally related to demethoxyviridin, provides insights into the diversity of structures and potential precursor peptides in the biosynthetic pathway. The identification of these compounds contributes to the understanding of how various structural features in these steroids are formed (Zheng et al., 2013).
Acetate and Mevalonate Labeling in Biosynthesis
The acetate and mevalonate labeling patterns in the biosynthesis of demethoxyviridin have been studied to define the isoprene units in this metabolite. These studies contribute to a deeper understanding of the origins of various hydrogen atoms and the triterpenoid origin of demethoxyviridin (Hanson et al., 1983).
Chemistry and Biosynthesis Aspects
The chemistry and biosynthesis of demethoxyviridin, including the stereochemistry of certain reactions and the conversion of related compounds, have been described. This research aids in comprehending the complex chemical processes involved in the formation of demethoxyviridin and its derivatives (Hanson et al., 1985).
Future Directions
The study and understanding of demethoxyviridiol and related compounds continue to be an area of active research. Future directions may include further elucidation of its biosynthetic pathway, exploration of its potential therapeutic applications given its PI3K inhibitory activity, and the development of methods to mitigate its potential toxic effects .
properties
IUPAC Name |
(1R,16S,18R)-16,18-dihydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-19-11-4-2-8-9(3-5-12(8)20)15(11)17(23)18-16(19)10(7-24-18)13(21)6-14(19)22/h2,4,7,13-14,21-22H,3,5-6H2,1H3/t13-,14+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSCBUARECIOCW-KSMMKXTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC(C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@@H](C[C@@H](C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972058 | |
Record name | 1,3-Dihydroxy-11b-methyl-1,2,3,7,8,11b-hexahydrocyclopenta[7,8]phenanthro[10,1-bc]furan-6,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20972058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Demethoxyviridiol | |
CAS RN |
56617-66-4 | |
Record name | Demethoxyviridiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056617664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dihydroxy-11b-methyl-1,2,3,7,8,11b-hexahydrocyclopenta[7,8]phenanthro[10,1-bc]furan-6,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20972058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEMETHOXYVIRIDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK38ZDT69B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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